molecular formula C12H7Cl2N3 B8298676 4-Chloro-2-[(6-chloropyridin-2-yl)amino]benzonitrile

4-Chloro-2-[(6-chloropyridin-2-yl)amino]benzonitrile

Cat. No.: B8298676
M. Wt: 264.11 g/mol
InChI Key: MGZVNJVRZGCASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[(6-chloropyridin-2-yl)amino]benzonitrile is a useful research compound. Its molecular formula is C12H7Cl2N3 and its molecular weight is 264.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

4-chloro-2-[(6-chloropyridin-2-yl)amino]benzonitrile

InChI

InChI=1S/C12H7Cl2N3/c13-9-5-4-8(7-15)10(6-9)16-12-3-1-2-11(14)17-12/h1-6H,(H,16,17)

InChI Key

MGZVNJVRZGCASV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)NC2=C(C=CC(=C2)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloropyridine (2 g, 13.51 mmol), 2-amino-4-chlorobenzonitrile (2.062 g, 13.51 mmol), PALLADIUM(II) ACETATE (0.303 g, 1.35 mmol), BINAP (1.683 g, 2.70 mmol) and potassium carbonate (5.60 g, 40.54 mmol) in toluene (100 mL) was stirred at reflux under N2 for 5hrs. LCMS detected major peak as desire product. The resulting suspension was cooled, filtered, and the filtrate was concentrated under reduced pressure. Column chromatography of the residue on silica gel using 15% to 20% ethyl acetate in hexane, then 100% ethyl acetate as eluent gave the crude product which was recrystallized from methanol/DCM to yield a light yellow solid as desired product 4-chloro-2-(6-chloropyridin-2-ylamino)benzonitrile (3.34 g, 93 %)
Quantity
0.0405 mol
Type
reagent
Reaction Step One
Quantity
0.1 L
Type
solvent
Reaction Step Two
Quantity
0.0135 mol
Type
reactant
Reaction Step Three
Quantity
0.0135 mol
Type
reactant
Reaction Step Four
Quantity
0.00135 mol
Type
catalyst
Reaction Step Five

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